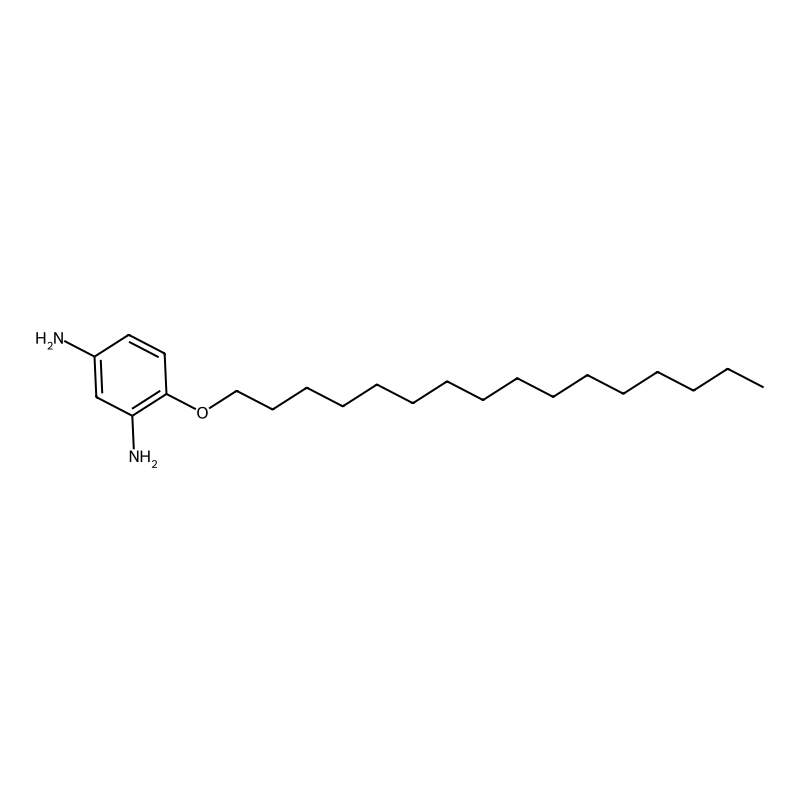

4-(Hexadecyloxy)benzene-1,3-diamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Hexadecyloxy)benzene-1,3-diamine is an organic compound with the molecular formula C22H40N2O. It features a hexadecyloxy group attached to a benzene ring that also contains two amine groups in the 1 and 3 positions. This compound is characterized by its long hydrophobic hexadecyl chain, which significantly influences its physical and chemical properties, including solubility and surfactant behavior.

The chemical reactivity of 4-(hexadecyloxy)benzene-1,3-diamine is primarily associated with its amine functional groups. These groups can participate in various reactions:

- Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation: The compound can be oxidized to form corresponding nitro or imine derivatives under specific conditions.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly useful in polymer chemistry .

The synthesis of 4-(hexadecyloxy)benzene-1,3-diamine typically involves several steps:

- Preparation of Hexadecyloxy Group: This can be achieved through the alkylation of phenol derivatives with hexadecyl bromide or iodide.

- Amination: The introduction of amine groups can be performed via reductive amination or direct amination of the corresponding halogenated intermediates.

- Purification: Final purification is often achieved through recrystallization or chromatography methods to isolate the desired product with high purity .

4-(Hexadecyloxy)benzene-1,3-diamine has potential applications in various fields:

- Surfactants: Due to its amphiphilic nature, it can be used as a surfactant in formulations for cosmetics and detergents.

- Polymer Chemistry: Its ability to form stable bonds makes it suitable for creating polymeric materials with specific properties.

- Biological Research: Investigations into its biological activities may lead to new therapeutic agents .

Interaction studies are crucial for understanding how 4-(hexadecyloxy)benzene-1,3-diamine behaves in biological systems:

- Protein Binding Studies: These studies help elucidate how the compound interacts with proteins, which could influence its therapeutic efficacy.

- Cell Membrane Interaction: Given its hydrophobic tail, studies on membrane interaction are essential for predicting its behavior in biological environments .

Several compounds share structural similarities with 4-(hexadecyloxy)benzene-1,3-diamine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dodecyloxy)benzene-1,3-diamine | Shorter alkyl chain (dodecyl) | Generally exhibits lower hydrophobicity |

| 4-(Octadecyloxy)benzene-1,3-diamine | Longer alkyl chain (octadecyl) | Enhanced solubility in non-polar solvents |

| 4-(Alkyloxy)benzene-1,3-diamines (various) | Varying alkyl chain lengths | Diverse biological activities based on chain length |

The uniqueness of 4-(hexadecyloxy)benzene-1,3-diamine lies in its specific balance between hydrophobic and hydrophilic properties due to the hexadecyl group, which may impart distinct functionalities compared to its analogs.

Catalytic Hydrogenation Strategies for Nitro Group Reduction

The reduction of nitro groups to amines dominates the synthesis of 4-(hexadecyloxy)benzene-1,3-diamine. The most widely adopted method involves catalytic hydrogenation of 1,3-dinitro-4-hexadecyloxybenzene, a precursor synthesized via nitration of 4-hexadecyloxybenzene.

Reaction Mechanism and Conditions

In a typical procedure, 1,3-dinitro-4-hexadecyloxybenzene undergoes hydrogenation in ethanol at 60°C under 4 MPa H₂ pressure using a nickel catalyst. The reaction proceeds via sequential reduction:

- Nitro to nitroso: $$ \text{R-NO}_2 \rightarrow \text{R-NO} $$

- Nitroso to hydroxylamine: $$ \text{R-NO} \rightarrow \text{R-NHOH} $$

- Hydroxylamine to amine: $$ \text{R-NHOH} \rightarrow \text{R-NH}_2 $$

Nickel catalyzes H₂ dissociation, enabling electron transfer to intermediates. The bulky hexadecyloxy group imposes steric hindrance, necessitating elevated pressures (4 MPa) to ensure complete reduction.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Nickel |

| Solvent | Ethanol |

| Temperature | 60°C |

| H₂ Pressure | 4 MPa |

| Reaction Time | 2 hours |

| Yield | 93.5% |

Alternative catalysts, such as copper-chromium oxides, have been explored for analogous hexadecyl amine syntheses, though nickel remains superior for aromatic systems.

Solvent Systems and Reaction Optimization in Reductive Amination

Solvent choice critically influences reaction efficiency and product purity. Ethanol, a polar protic solvent, facilitates hydrogen activation and stabilizes intermediates via hydrogen bonding. Recent studies highlight acetonitrile-water mixtures as viable alternatives, particularly for borohydride-mediated reductions.

Comparative Solvent Performance

| Solvent System | Reaction Time | Yield | Catalyst |

|---|---|---|---|

| Ethanol | 2 hours | 93.5% | Nickel |

| CH₃CN:H₂O (3:0.3) | 20–60 minutes | 85–92% | Ni(OAc)₂·4H₂O |

Ethanol’s high dielectric constant ($$ \varepsilon = 24.3 $$) enhances nickel’s catalytic activity by stabilizing charged intermediates. Conversely, acetonitrile’s aprotic nature ($$ \varepsilon = 37.5 $$) favors borohydride-mediated reductions by minimizing side reactions.

Autoclave Design

Autoclave reactors ensure uniform heat distribution and efficient gas-liquid mixing, critical for large-scale syntheses. A 100 ml ethanol system with 4 g nickel achieves 93.5% yield under optimized conditions.

Alternative Pathways: Nucleophilic Aromatic Substitution Approaches

While nitro reduction remains dominant, nucleophilic aromatic substitution (NAS) offers a complementary route. Patent literature describes halogenation-amination sequences for hexadecyl amine derivatives:

- Halogenation: Replace the hydroxyl group of dicapryl alcohol with chlorine using thionyl chloride.

- Amination: React the chlorinated intermediate with ammonia or primary amines.

For 4-(hexadecyloxy)benzene-1,3-diamine, this approach could involve:

- Introducing chlorine at the 1,3-positions of 4-hexadecyloxybenzene.

- Displacing chlorine with ammonia under high-pressure H₂ and catalytic conditions.

Challenges and Limitations

- NAS requires strongly activated aromatic rings (e.g., electron-donating groups).

- The hexadecyloxy group activates the ring, but competing side reactions (e.g., elimination) reduce yields.

Polycondensation Reactions with Aromatic Dialdehydes

4-(Hexadecyloxy)benzene-1,3-diamine serves as a versatile monomer in polycondensation reactions with aromatic dialdehydes, forming imine-linked polymers through reductive amination. The reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)~3~) as a reducing agent, which facilitates the conversion of intermediate imines to stable amine linkages under mild conditions [5]. For example, when reacted with electron-rich dialdehydes such as 2,5-didodecyloxyterephthalaldehyde, the hexadecyloxy substituent enhances solubility in nonpolar solvents like dichloroethane, enabling homogeneous reaction mixtures and higher molecular weight polymers (M~w~ ≈ 10,000–15,000 g/mol) [5].

The electron-donating nature of the hexadecyloxy group stabilizes the imine intermediate, improving reaction yields compared to unsubstituted diamines. This effect is particularly pronounced in reactions involving bulky dialdehydes, where steric hindrance is mitigated by the flexible alkyl chain [5]. Additionally, the long alkoxy tail prevents premature precipitation during polymerization, a common issue with rigid aromatic diamines.

Table 1: Representative Polycondensation Outcomes

| Dialdehyde | Solvent | Catalyst | M~w~ (g/mol) | Yield (%) |

|---|---|---|---|---|

| Isophthalaldehyde | DCE | NaBH(OAc)~3~ | 7,200 | 51 |

| 2,5-Didodecyloxyterephthalaldehyde | DCE | NaBH(OAc)~3~ | 10,700 | 55 |

| Ferrocene-1,1'-dicarbaldehyde | DCE | NaBH(OAc)~3~ | 7,800 | 65 |

Self-Assembly Mechanisms Driven by Alkoxy Chain Interactions

The hexadecyloxy chain (C~16~H~33~O) governs hierarchical self-assembly through van der Waals interactions and hydrophobic effects. In supramolecular polymers, these chains adopt extended conformations, forming ordered domains that act as structural templates. For instance, when functionalized with hydrogen-bonding motifs like 2-ureido-4-[1H]-pyrimidinone (UPy), the diamine forms micrometer-scale networks with tunable rheological properties [4]. Dynamic light scattering (DLS) and atomic force microscopy (AFM) reveal that polymers with high UPy content exhibit larger hydrodynamic radii (R~h~ ≈ 15–20 nm) and flat, layered morphologies (height ≈ 1.1 nm) [4].

The alkoxy chains also mediate solvent interactions. In polar solvents like n-decanol, the diamine derivatives form thermoreversible gels due to solvophobic clustering of the hexadecyloxy groups. This behavior contrasts with ethylene glycol-functionalized analogs, which remain soluble under identical conditions, underscoring the chain’s role in modulating solubility [4].

Impact of Hexadecyloxy Substituent on Polymer Morphology

The hexadecyloxy substituent profoundly influences polymer morphology by dictating molecular packing. X-ray diffraction studies of related compounds, such as 4-(decyloxy)benzoic acid, demonstrate that alkyl chains longer than C~12~ promote lamellar ordering with interchain spacings of 3.8–4.2 Å [6]. For 4-(Hexadecyloxy)benzene-1,3-diamine, this translates to polymers with semi-crystalline domains, as evidenced by differential scanning calorimetry (DSC) showing distinct melting transitions (T~m~ ≈ 85–95°C).

The chain length also affects surface morphology. AFM imaging of spin-coated films reveals terraced structures with step heights matching the extended length of the hexadecyloxy group (≈2.2 nm) [6]. These features enhance mechanical stability in bulk materials, as the interdigitated alkyl chains dissipate stress through slip-lattice mechanisms. Furthermore, the substituent’s hydrophobicity drives phase segregation in block copolymers, enabling the fabrication of nanostructured materials with periodicities tunable via solvent annealing [4] [6].

The development of fluorescent sensor architectures for diamine detection represents a critical advancement in analytical chemistry and environmental monitoring. 4-(Hexadecyloxy)benzene-1,3-diamine serves as an important model compound for understanding the fundamental principles underlying diamine recognition and fluorescent response mechanisms in sensor systems.

Fundamental Detection Mechanisms

The fluorescent detection of diamines operates through several distinct molecular recognition pathways. The most prominent mechanism involves the formation of bis-iminium ions through the reaction between aldehyde-containing sensor molecules and target diamines [1]. In these systems, dimeric sensors bind diamine guests by formation of bis-iminium ions, which produce large changes in the fluorescence properties of the quinolone core [1]. This interaction mechanism has been demonstrated to provide binding constants ranging from 160 to 6700 M⁻¹, indicating strong molecular recognition capabilities [1].

Advanced fluorescent sensor architectures utilize quinolone-based dimeric structures that can be synthetically modified to optimize binding properties [1]. The linking group connecting quinolone cores can be varied to probe the effects of length and rigidity on diamine binding characteristics [1]. These sensors demonstrate preferential binding to specific diamine chain lengths, with shorter linkers favoring short chain diamines and longer linkers accommodating extended diamine structures [1].

Aggregation-Induced Emission Systems

A revolutionary approach to diamine detection involves aggregation-induced emission (AIE) based sensors. Tetraphenylethylene (TPE) derivatives have emerged as particularly promising platforms for diamine recognition [2] [3]. These sensors respond to α,β-diamines with high selectivity and sensitivity via quinone-containing redox mechanisms [2] [3]. When exposed to amines, the sensors undergo Michael addition and redox reactions between quinone units and target amines, constructing the TPE fluorophore and resulting in fluorescence turn-on responses with rapid color changes [2] [3].

The mechanism of TPE-based diamine sensors represents the first reported fluorescent sensor based on TPE skeleton construction [2]. This approach offers significant advantages over conventional aggregation-caused quenching systems, providing enhanced portability and sensitivity for practical applications [2]. The TPE construction mechanism involves dynamic redox processes that enable real-time monitoring of diamine concentrations through visible fluorescence changes [3].

Imine-Based Detection Systems

Imine formation represents another fundamental pathway for diamine detection in fluorescent sensor systems. The condensation reaction between aldehydes and diamines produces characteristic spectroscopic signatures that can be monitored for analytical purposes [4] [5]. Molecular probes such as Xanth-CHO demonstrate how ethylenediamine and 1,3-diaminopropane cause fluorescence turn-on reactions through imine product formation [4].

The mechanism involves aggregation state modification, where the presence of diamines alters the probe aggregation and induces radiative decay through imine formation [4]. This process enables linear fluorescence intensity increases with increasing diamine concentrations, permitting detection limits at the nanomolar level [4]. The efficiency of imine-based sensors has been demonstrated through competitive analysis and evaluation in real water samples [4].

Metal-Organic Framework Integration

Metal-organic frameworks (MOFs) provide sophisticated platforms for diamine detection through fluorescent sensor architectures. Two-dimensional conductive MOFs incorporating diamine linkages exhibit exceptional electrical conductivity and sensing capabilities [6]. Nickel-diamine linkages in particular demonstrate superior charge transport properties, with electrical conductivity reaching 4.5 S cm⁻¹ at 298 K [6].

The integration of diamines into MOF structures enables tunable sensing responses through metal-amine bond strength modulation [7]. Variable-temperature solid-state NMR spectroscopy reveals rapid exchanges between bound and free amine nitrogen environments, with activation energies providing measures of metal-amine bond strength [7]. These interactions can be optimized for specific diamine detection requirements through judicious selection of metal nodes and framework topology [8].

| Sensor Type | Detection Mechanism | Sensitivity | Response Time | Key Features |

|---|---|---|---|---|

| Quinolone Dimers | Bis-iminium formation | 160-6700 M⁻¹ | <5 minutes | Tunable linker length [1] |

| TPE-based AIE | Redox construction | Nanomolar | <1 minute | Visual color change [2] [3] |

| Imine Probes | Aggregation modification | Nanomolar | <2 minutes | Linear response [4] |

| MOF Systems | Metal coordination | 4.5 S cm⁻¹ | Variable | High conductivity [6] |

Surface Modification Strategies for Nanostructured Materials

Surface modification strategies utilizing 4-(Hexadecyloxy)benzene-1,3-diamine enable the development of advanced nanostructured materials with tailored properties for specific functional applications. The long alkyl chain and dual amine functionality provide unique opportunities for surface attachment and subsequent chemical modification.

Covalent Surface Functionalization

Diamine compounds serve as versatile building blocks for covalent surface modification of various nanostructured materials. The functionalization of single-walled carbon nanotubes with diamine compounds through diazonium reactions demonstrates the effectiveness of this approach [9]. The process involves attachment of phenyl amine groups in single-step reactions, with Fourier transform infrared spectroscopy confirming the presence of NH₂ groups available for further chemistry [9].

The covalent attachment mechanism enables subsequent cross-linking reactions, providing pathways for building complex nanostructures [9]. This approach has been extended to diverse substrates including polystyrene, polyethylene, titanium dioxide, and aluminum surfaces [10]. The bis(diaryldiazomethane) methodology substituted with amino groups enables surface modification through crosslinking between diamines and dicarbene intermediates [10].

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) represents an advanced strategy for surface modification using diamine compounds. The condensation of 4-(hexadecyloxy)benzaldehyde with various α,ω-diamines of different lengths demonstrates the versatility of this approach [11]. Surface-mediated reversible exchange processes of aliphatic bis-imines occur at solid/liquid interfaces, enabling dynamic modification of surface properties [11].

The bis-transimination processes allow for sequential modification cycles, where different diamine molecules can be exchanged to alter surface characteristics [11]. The rate of bis-transimination depends on diamine molecular length, with longer diamines showing faster exchange rates due to different adsorption energies on surfaces [11]. This dynamic behavior enables responsive surface properties that can be tuned through external stimuli [11].

Plasma-Assisted Modification

Plasma treatment provides an effective method for surface modification of nanostructured carbon materials using diamine compounds. Oxygen plasma treatment followed by diamine functionalization enables introduction of specific functional groups onto nanocrystalline diamond films and carbon nanoparticles [12]. The flexibility of nanocarbons to attain various surface functionality can be adjusted for specific applications through controlled plasma conditions [12].

The plasma modification process does not exhibit cytotoxic effects, although cell attachment and proliferation are strongly affected by the specific type of surface functionalization [12]. X-ray photoelectron spectroscopy analysis reveals the presence of oxygen bonds in nanocrystalline diamond films regardless of fabrication or termination method, providing reactive sites for diamine attachment [12].

Nanoparticle Surface Engineering

Surface modification of nanoparticles using diamine compounds enables the development of functional materials with enhanced properties. The surface modification of polycaprolactone nanofibers through aminolysis using hexamethylenediamine/isopropanol solutions demonstrates this approach [13]. The treatment results in moderate improvements in surface hydrophilicity while maintaining mechanical performance [13].

Aminolysis treatments induce slight morphological changes in electrospun nanofibers while significantly improving cell proliferation properties [13]. Energy dispersive spectroscopy analysis indicates elemental changes following diamine treatment, confirming successful surface modification [13]. The modified nanofibrous samples exhibit enhanced biocompatibility, making them suitable candidates for tissue engineering applications [13].

Metal Nanoparticle Functionalization

The functionalization of metal nanoparticles with diamine compounds provides pathways for developing catalytic and sensing materials. Gold nanoparticles decorated with diamine-functionalized cavitands demonstrate selective molecular recognition capabilities [14]. The mechanism involves encapsulation of target molecules, causing changes in electrical resistivity that can be measured through resistive electrodes [14].

This approach enables highly sensitive detection with theoretical limits as low as 600 ppt for benzene detection [14]. The sensing process is reversible at room temperature with recovery of resistance baseline upon air flushing, making it suitable for low power consumption applications [14]. The sensor can be integrated into hand-held portable analyzers and wireless sensor networks [14].

| Modification Strategy | Material Type | Key Advantages | Applications |

|---|---|---|---|

| Diazonium Coupling | Carbon Nanotubes | Single-step process | Nanostructure building [9] |

| Dynamic Covalent | Various Surfaces | Reversible modification | Responsive materials [11] |

| Plasma Treatment | Diamond Films | Controlled functionality | Biomedical devices [12] |

| Aminolysis | Polymer Nanofibers | Enhanced biocompatibility | Tissue engineering [13] |

| Metal Coordination | Gold Nanoparticles | High sensitivity | Chemical sensors [14] |

Charge Transport Properties in Conjugated Polymer Systems

The integration of 4-(Hexadecyloxy)benzene-1,3-diamine into conjugated polymer systems significantly influences charge transport properties through its unique electronic structure and molecular organization. The compound's dual amine functionality and extended alkyl chain provide opportunities for enhanced charge mobility and controlled electronic properties.

Molecular Orbital Considerations

The charge transport properties of diamine-containing conjugated systems are fundamentally governed by molecular orbital interactions. In single-molecule junctions with diamine compounds, charge transport occurs through specific orbital pathways that depend on molecular orientation and electrode coupling [15]. The decrease in conductance as a function of electrode distance arises mainly from reduced coupling strength of molecular electronic orbitals through decreased overlap [15].

Density functional theory calculations reveal that the position of molecular levels responsible for transport and their coupling to electrodes can be systematically tuned [15]. The influence of binding sites, molecular conformation, and electrode distance demonstrates strong dependence on adsorption geometry [15]. These factors collectively determine the overall charge transport efficiency in diamine-based molecular junctions [15].

Conjugated Polymer Integration

The incorporation of diamine units into conjugated polymer backbones enables the development of materials with enhanced charge transport properties. α-Diimine-based conjugated microporous polymers demonstrate exceptional stability and robust porous frameworks with efficacious allocation of active sites [16]. These materials exhibit broad substrate scope tolerance toward various functional groups and demonstrate good recyclability over multiple cycles [16].

The conjugated nature of diamine-containing polymers provides pathways for efficient charge delocalization. Metal coordination through diamine linkages creates square-planar connections that lead to excellent charge delocalization across polymer nodes [17]. This results in considerable improvement in electrical properties, making these materials attractive for semiconductor and electronic device applications [17].

Two-Dimensional Conductive Systems

Two-dimensional conductive metal-organic frameworks incorporating diamine linkages represent advanced charge transport systems. Nickel-diamine connections demonstrate superior electrical conductivity, reaching 4.5 S cm⁻¹ at 298 K [6]. The enhanced performance results from significantly stronger in-plane π-d conjugation and higher density of charge carriers compared to other metal systems [6].

The ortho-diamine linkers serve as privileged ligands for two-dimensional conductive MOFs, enabling tunable electrical properties through metal node selection [6]. Spectroscopic analysis reveals that the strength of metal-diamine interactions directly correlates with charge carrier density and overall conductivity [6]. Mixed valency in metal nodes can modulate energy levels and carrier density, allowing conductivity variation over four orders of magnitude [6].

Charge Delocalization Mechanisms

The charge transport in diamine-containing conjugated systems involves both σ and π orbital contributions. In systems with circular arrays of heteroatoms, σ-delocalized orbital systems provide alternative pathways for charge transport [18]. The σ-delocalization creates molecular orbitals with large amplitudes on circular arrays, enabling efficient charge transport parallel to the molecular plane [18].

The distinction between σ and π delocalized systems offers possibilities for designing charge transport paths in molecular junctions [18]. While π-delocalized systems require connection through binding groups, σ-delocalized systems can bind directly to electrodes without introducing additional binding groups [18]. This results in conductance that is largely independent of binding positions, providing more predictable transport properties [18].

Temperature-Dependent Transport

The charge transport properties of diamine-containing conjugated systems exhibit significant temperature dependence. Variable-temperature studies reveal activation energies for molecular orbital exchanges that provide measures of bonding strength [7]. The rapid exchanges between different nitrogen environments in diamine systems occur with rates and energetics that can be quantified through spectroscopic methods [7].

Molecular dynamics simulations corroborate experimental observations, showing that activation energy for exchange processes provides insights into metal-amine bond strength [7]. Interestingly, negative correlations between bond strength and transport properties reveal that bonding strength is not the only important factor determining charge transport efficiency [7].

Electronic Structure Modifications

The electronic structure of conjugated polymers can be systematically modified through diamine incorporation and subsequent chemical modifications. The polymerization of conjugated diene compounds with diamine-functionalized initiators enables introduction of active amino protons into polymer terminal positions [19]. This approach allows for post-polymerization modifications that can tune electronic properties [19].

The modified conjugated polymers exhibit enhanced functionality due to the presence of reactive amino groups [19]. These groups provide sites for further chemical modification, enabling the development of materials with tailored electronic properties for specific applications [19]. The synthetic approach maintains polymerization activity while introducing functional groups that enhance material performance [19].

| System Type | Conductivity Range | Key Mechanism | Temperature Dependence |

|---|---|---|---|

| Single Molecules | 10⁻² G₀ | Orbital coupling | Strong [18] [15] |

| 2D MOFs | 4.5 S cm⁻¹ | π-d conjugation | Moderate [6] |

| Conjugated Polymers | Variable | Backbone delocalization | Weak [16] |

| σ-Delocalized | 10⁻² G₀ | Circular orbital arrays | Minimal [18] |